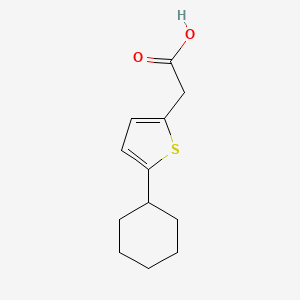![molecular formula C18H22O2 B13852226 2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone](/img/structure/B13852226.png)
2-[alpha,alpha'-Dimethyl(4-isopropylbenzyl] Hydroquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[alpha,alpha’-Dimethyl(4-isopropylbenzyl] Hydroquinone typically involves the alkylation of hydroquinone with 4-isopropylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of 2-[alpha,alpha’-Dimethyl(4-isopropylbenzyl] Hydroquinone follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
2-[alpha,alpha’-Dimethyl(4-isopropylbenzyl] Hydroquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives depending on the electrophile used.
科学研究应用
2-[alpha,alpha’-Dimethyl(4-isopropylbenzyl] Hydroquinone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in studies related to oxidative stress and antioxidant mechanisms.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
作用机制
The mechanism of action of 2-[alpha,alpha’-Dimethyl(4-isopropylbenzyl] Hydroquinone involves its ability to undergo redox reactions. The compound can donate electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage. This antioxidant activity is mediated through its interaction with molecular targets such as enzymes involved in redox homeostasis.
相似化合物的比较
Similar Compounds
Hydroquinone: The parent compound, known for its use in skin lightening and as a photographic developer.
Tert-butylhydroquinone: Another derivative with strong antioxidant properties, commonly used as a food preservative.
Methoxyhydroquinone: Known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
2-[alpha,alpha’-Dimethyl(4-isopropylbenzyl] Hydroquinone stands out due to its specific structural modifications, which enhance its stability and reactivity compared to other hydroquinone derivatives. Its unique properties make it particularly valuable in the production of advanced polymers and materials.
属性
分子式 |
C18H22O2 |
|---|---|
分子量 |
270.4 g/mol |
IUPAC 名称 |
2-[2-(4-propan-2-ylphenyl)propan-2-yl]benzene-1,4-diol |
InChI |
InChI=1S/C18H22O2/c1-12(2)13-5-7-14(8-6-13)18(3,4)16-11-15(19)9-10-17(16)20/h5-12,19-20H,1-4H3 |
InChI 键 |
YLJWTKYDKPJNJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(C)(C)C2=C(C=CC(=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


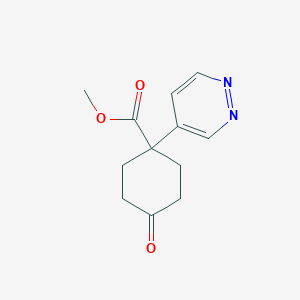
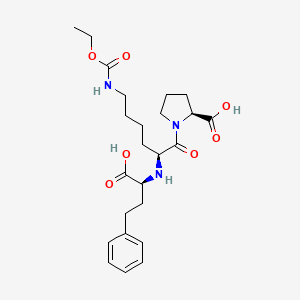
![rel-(2R,3aR,5S,6S,6aS)-4-Methylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-6-yl 2-hydroxy-2,2-di(thiophen-2-yl)acetate](/img/structure/B13852150.png)
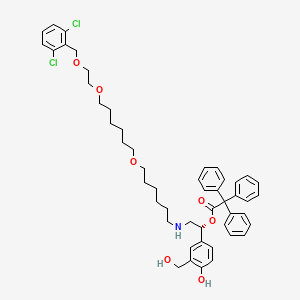
![[4-(4-Ethylpiperazin-1-yl)-6-methylpyrimidin-2-yl]hydrazine](/img/structure/B13852162.png)
![(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt](/img/structure/B13852169.png)
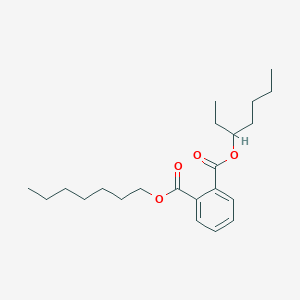
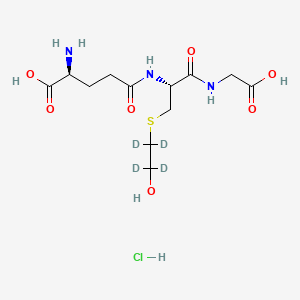
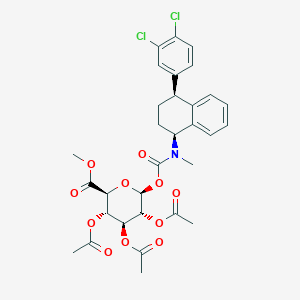
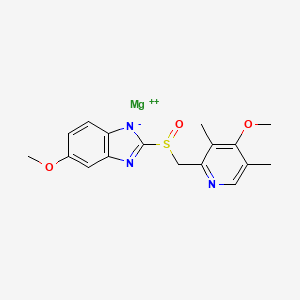
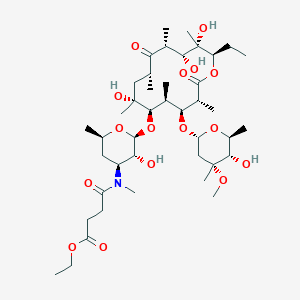

![(3R,4R,5R,6S)-2-[(E)-4-[[9-[(2R,3S,4R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]-2-methylbut-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13852227.png)
